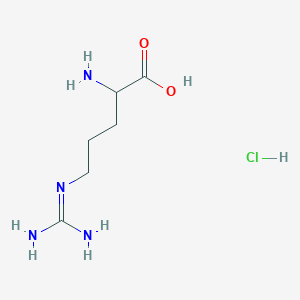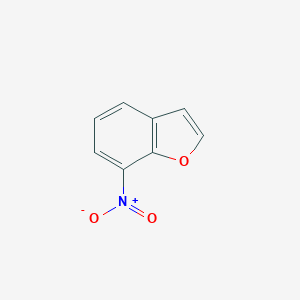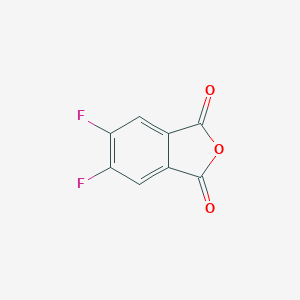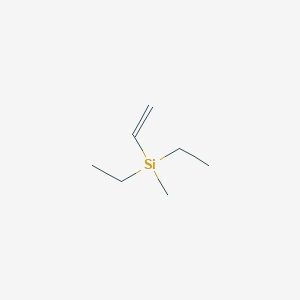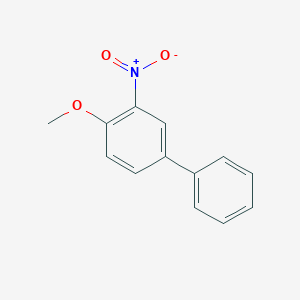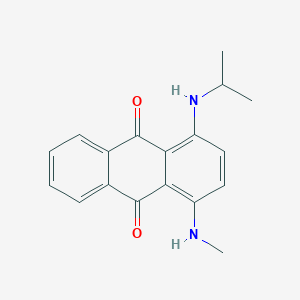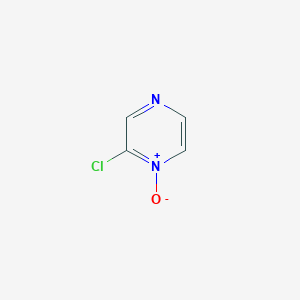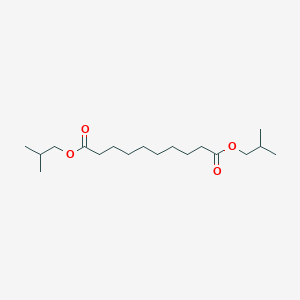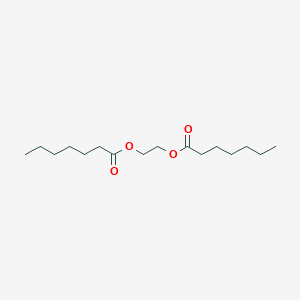
2-Heptanoyloxyethyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptanoyloxyethyl heptanoate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research as it has shown promising results in various applications.
Mechanism Of Action
The mechanism of action of 2-Heptanoyloxyethyl heptanoate involves its hydrolysis by enzymes such as lipases and esterases. The resulting products are heptanoic acid and 2-heptanone, which can be detected using various analytical techniques.
Biochemical And Physiological Effects
2-Heptanoyloxyethyl heptanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Heptanoyloxyethyl heptanoate in lab experiments is its high purity and stability. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 2-Heptanoyloxyethyl heptanoate in scientific research. One potential application is in the development of new anti-inflammatory drugs. It could also be used as a tool for studying the mechanisms of action of various enzymes and proteins. Additionally, further research could be conducted to explore its potential use in the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, 2-Heptanoyloxyethyl heptanoate is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 2-Heptanoyloxyethyl heptanoate involves the reaction of heptanoic acid with 2-heptanone in the presence of a catalyst. The resulting product is then esterified with ethanol in the presence of a strong acid catalyst. The final product is a clear, colorless liquid with a fruity odor.
Scientific Research Applications
2-Heptanoyloxyethyl heptanoate has been extensively studied for its potential use in various scientific research applications. It has been found to be an effective tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a substrate for lipase and esterase activity assays.
properties
CAS RN |
15805-86-4 |
|---|---|
Product Name |
2-Heptanoyloxyethyl heptanoate |
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
2-heptanoyloxyethyl heptanoate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-11-15(17)19-13-14-20-16(18)12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
HWNXBIIHWXJVHF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCOC(=O)CCCCCC |
Canonical SMILES |
CCCCCCC(=O)OCCOC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
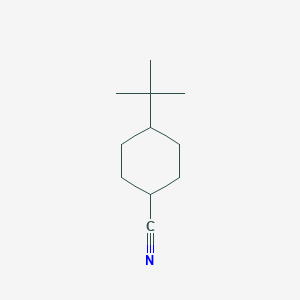
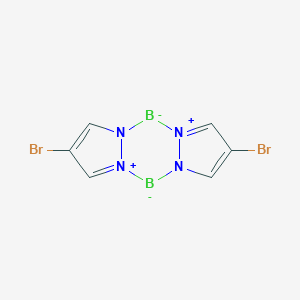
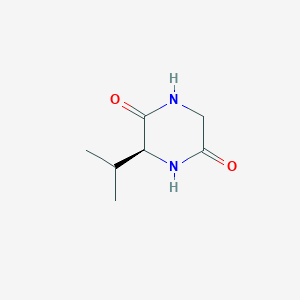
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
